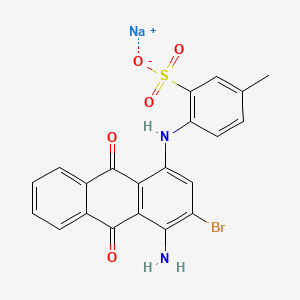
Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Blue 78 is blue dye.
Wissenschaftliche Forschungsanwendungen
Role in Ullmann Condensation Reaction
Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate plays a role in the Ullmann condensation reaction. A study explored the reaction of this compound with nucleophilic reagents, focusing on the role of the copper catalyst in the reaction process. The research highlighted the importance of the hydroxide ion and the amine in the reaction mechanism, with a notable influence of metal reducing agents and pH on the distribution of the products (T. D. Tuong & M. Hida, 1974).
Application in Electrocoagulation for Effluent Treatment
This compound has been investigated in the context of treating industrial effluents through electrocoagulation using solar energy. It was used to remove specific dyes from synthesized and real effluents, with research focusing on optimizing various operating parameters like current density, anode type, and temperature (Azam Pirkarami et al., 2013).
Synthesis of Related Compounds
Research has also been conducted on the synthesis of related compounds. For instance, sodium 2-acylamino-2,6-dideoxy-d-glucopyranose-6-sulphonates were synthesized, which are structurally related to Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate, demonstrating its relevance in the synthesis of complex organic compounds (J. Fernández-Bolaños et al., 1988).
Photolytic Studies
Photolytic studies involving similar compounds have been conducted, where irradiation with visible light in the presence of sodium sulphite or sulphide led to the formation of sodium 1-aminoanthraquinone-2-sulphonate and other related compounds. This research provides insights into the behavior of these compounds under specific light conditions (K. Hamilton et al., 1980).
Eigenschaften
CAS-Nummer |
6424-75-5 |
|---|---|
Produktname |
Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate |
Molekularformel |
C21H14BrN2NaO5S |
Molekulargewicht |
509.3 g/mol |
IUPAC-Name |
sodium;2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15BrN2O5S.Na/c1-10-6-7-14(16(8-10)30(27,28)29)24-15-9-13(22)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,24H,23H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
QVCCZAZTGUCIHD-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
6424-75-5 84843-15-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acid Blue 78; Telon Blue BL; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



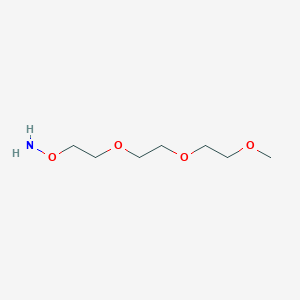
![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)
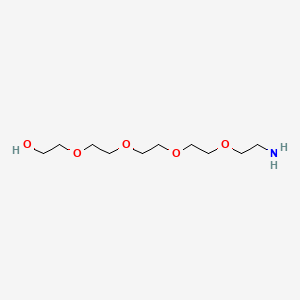
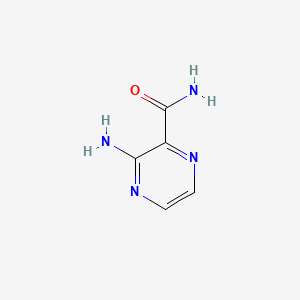
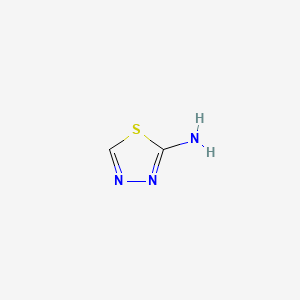
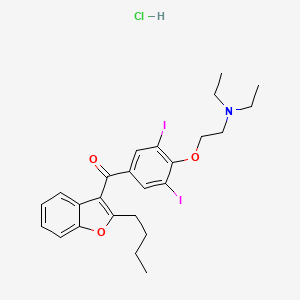
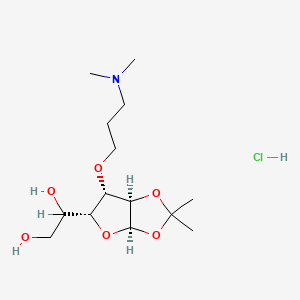
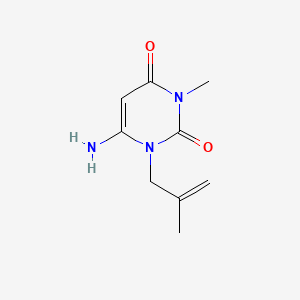
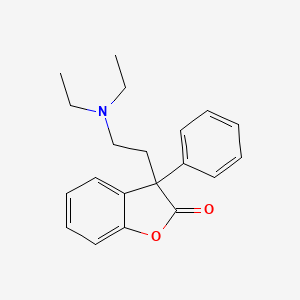
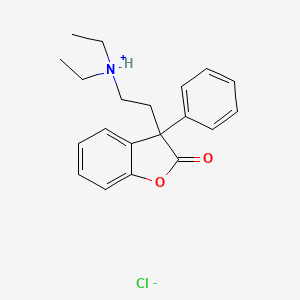
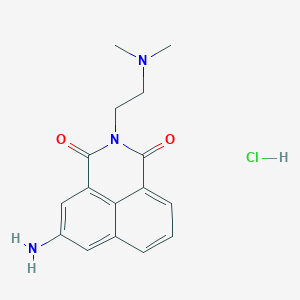
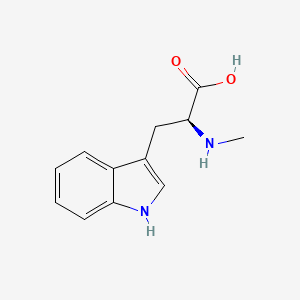
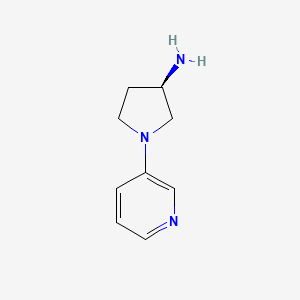
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)